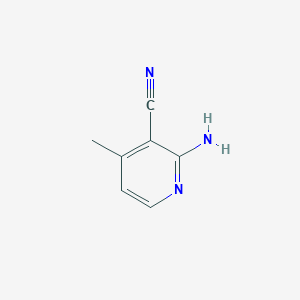

2-Amino-4-methylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFXOUQUTBGLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439158 | |

| Record name | 2-Amino-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71493-76-0 | |

| Record name | 2-Amino-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-methylnicotinonitrile chemical properties and structure

An In-depth Technical Guide on 2-Amino-4-methylnicotinonitrile: Chemical Properties and Structure

Introduction

This compound, a substituted cyanopyridine derivative, is a heterocyclic compound of interest in medicinal chemistry and materials science. The cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structural identity of this compound is defined by its IUPAC name, CAS registry number, and various chemical notations.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 71493-76-0 | [4] |

| IUPAC Name | 2-Amino-4-methylpyridine-3-carbonitrile | N/A |

| Molecular Formula | C₇H₇N₃ | [4][5][6] |

| SMILES | Cc1ccnc(N)c1C#N | [6] |

| InChI | InChI=1S/C7H7N3/c1-5-3-10-7(9)6(4-8)2-5/h2-3H,1H3,(H2,9,10) | N/A |

| InChI Key | GJHFAHVMZHRUFR-UHFFFAOYSA-N |[6] |

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 133.15 g/mol | [4][6] |

| Appearance | Off-white to yellow solid | [6] |

| Purity | ≥95% | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available | |

Spectral Properties

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |

|---|---|---|---|

| 3490 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Two distinct sharp bands are expected, characteristic of a primary amine.[1] |

| 2230 - 2210 | Nitrile (C≡N) | Stretch | A strong, sharp absorption band indicating the presence of the cyano group. |

| 1650 - 1600 | Primary Amine (N-H) | Bending (Scissoring) | A medium to strong band confirming the amino group.[1] |

| 1600 - 1450 | Aromatic Ring (C=C, C=N) | Stretch | Multiple sharp bands indicating the pyridine ring structure. |

¹H and ¹³C NMR Spectroscopy: Detailed experimental NMR data is not available in the search results. However, a proton NMR spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amine protons. A carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.

Experimental Protocols: Synthesis

Substituted 2-aminonicotinonitriles are commonly synthesized via a multi-component reaction involving a chalcone intermediate, malononitrile, and an ammonia source like ammonium acetate.[1][3] This one-pot synthesis is efficient and widely used for generating a library of cyanopyridine derivatives.

A plausible synthetic route is outlined below:

Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.

Detailed Methodology:

-

Chalcone Synthesis: An appropriate chalcone precursor is first synthesized by reacting a suitable ketone and aldehyde under basic conditions (e.g., 10% alcoholic NaOH).[1]

-

Cyclization Reaction: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol) are combined in a round-bottom flask.[1]

-

Reflux: Absolute ethanol is added as the solvent, and the mixture is heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Biological Activity and Relevance in Drug Development

The cyanopyridine core is of significant interest to drug development professionals due to its prevalence in molecules with diverse biological activities.[2][3] Derivatives of this scaffold have been reported to possess:

-

Anti-inflammatory Effects [2]

While specific biological data for this compound (CAS 71493-76-0) is not detailed in the provided search results, its structural similarity to other active aminonicotinonitriles makes it a valuable candidate for screening in drug discovery programs. For instance, the related compound 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible NO synthase (NOS II), an enzyme relevant in inflammatory processes.[7] This suggests that this compound could be investigated for similar inhibitory activities.

Conclusion

This compound is a well-defined chemical entity with a structure amenable to synthetic modification. Its core physicochemical properties have been established, although further experimental data on solubility and spectral characteristics would be beneficial. The synthetic routes are well-documented for analogous structures, providing a clear path for its preparation and derivatization. Given the established biological importance of the cyanopyridine scaffold, this compound represents a valuable building block for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-methylnicotinonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

2-Amino-4-methylnicotinonitrile is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 71493-76-0 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

Synthesis and Experimental Protocols

A patent describes a process for producing 2-amino-nicotinonitrile intermediates which involves the condensation of a 1,1-dicyanopropylene of the formula XCH=CH=C(CN)₂, where X is a methyl or isopropyl group, with triethyl orthoformate. This reaction is conducted in the presence of acetic anhydride at a temperature of approximately 100 to 150°C. The resulting intermediate, an l-ethoxy-2-alkyl-4,4-dicyano-1,3-butadiene, is then reacted with ammonia to yield the 2-amino-nicotinonitrile derivative.

For the synthesis of related 2-amino-4,6-diphenylnicotinonitriles, a two-step process is often employed. This involves an initial base-catalyzed reaction of acetophenones and aldehydes to form chalcones. These chalcones are then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product.[2] Microwave irradiation has also been utilized to enhance the efficiency of such syntheses.

A generalized workflow for the synthesis of aminonicotinonitrile derivatives can be visualized as follows:

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity and associated signaling pathways of this compound is limited in currently available literature. However, valuable insights can be drawn from studies on structurally similar compounds, particularly 2-amino-4-methylpyridine .

Research has shown that 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II).[3] Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. The NOS family of enzymes, which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and iNOS, catalyzes the production of NO from L-arginine. While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is induced by inflammatory stimuli and can produce large, sustained amounts of NO, which can be cytotoxic.

The inhibitory action of 2-amino-4-methylpyridine on iNOS suggests that it acts as a competitive inhibitor with respect to the substrate, L-arginine.[3] This inhibition leads to a reduction in the production of nitric oxide in inflammatory conditions.

Based on this, a hypothetical signaling pathway involving the inhibition of iNOS by a compound like this compound can be proposed:

This proposed mechanism suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory agents by targeting the iNOS pathway. Further research is required to validate this hypothesis and to fully elucidate the specific molecular interactions and downstream effects.

Applications in Drug Development

The structural motif of 2-aminonicotinonitrile is a key pharmacophore in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a compound to its target. The amino group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Given the potential iNOS inhibitory activity, this compound and its derivatives could be explored for the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The development of selective iNOS inhibitors is a significant area of research, as non-selective inhibition of all NOS isoforms can lead to undesirable side effects.

Conclusion

This compound is a chemical entity with established physical properties and a foundation for synthetic approaches. While direct biological data is sparse, the activity of structurally related compounds points towards a promising future in the exploration of its potential as an iNOS inhibitor. This technical guide provides a summary of the current knowledge and a framework for future research and development efforts in the field of medicinal chemistry. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully realize its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylnicotinonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-methylnicotinonitrile, a key heterocyclic scaffold in medicinal chemistry, and its subsequent derivatization. This document details established synthetic protocols, presents comparative quantitative data, and explores the interaction of these compounds with key signaling pathways relevant to drug discovery.

Core Synthesis of this compound

The synthesis of this compound (a specific 2-amino-3-cyanopyridine) is most efficiently achieved through a one-pot, multi-component reaction. This approach offers advantages in terms of procedural simplicity, reduced reaction time, and often, higher yields compared to multi-step methods. The primary method involves the condensation of a simple ketone (acetone), an activated nitrile (malononitrile), an aldehyde (which for the core synthesis can be considered as a formaldehyde equivalent or approached via a related strategy), and an ammonium salt, which serves as the nitrogen source for the pyridine ring.

A common and effective strategy for synthesizing polysubstituted 2-aminonicotinonitriles involves the reaction of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1] For the specific synthesis of this compound, acetone serves as the methyl ketone component. These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation and the use of ionic liquids to promote environmentally benign procedures.[1][2]

Another relevant synthetic pathway is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile which, after acidic hydrolysis, yields a cyclic ketone. This reaction is conceptually related to the Dieckmann condensation and is a classic method for forming cyclic compounds.[3][4] The mechanism involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[3]

Multi-component Synthesis Experimental Protocol

This protocol is a representative procedure based on established one-pot syntheses of related 2-amino-3-cyanopyridines.

Materials:

-

Acetone

-

Malononitrile

-

Formaldehyde (or a suitable equivalent like paraformaldehyde)

-

Ammonium acetate

-

Catalyst (e.g., piperidine, boric acid, or a reusable solid acid catalyst)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of acetone, malononitrile, and the formaldehyde source.

-

Add 1.5 to 2 equivalents of ammonium acetate.

-

Add the catalyst (e.g., 10 mol% of piperidine or boric acid).

-

Add a suitable solvent, such as ethanol, to dissolve the reactants.

-

The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period ranging from 2 to 24 hours, depending on the specific catalyst and reactants used. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol or water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis via Isopropylidenemalononitrile Intermediate

An alternative two-step approach involves the initial Knoevenagel condensation of acetone and malononitrile to form isopropylidenemalononitrile. This intermediate is then reacted to form the final pyridine ring.

Step 1: Synthesis of Isopropylidenemalononitrile

-

In a round-bottom flask, a mixture of acetone and malononitrile in a suitable solvent (e.g., benzene or toluene) is treated with a catalytic amount of a base like piperidine or β-alanine.

-

The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure, and the crude isopropylidenemalononitrile can be purified by distillation or recrystallization.

Step 2: Cyclization to this compound

-

The isopropylidenemalononitrile is then condensed with a suitable C1 synthon and an ammonia source to form the pyridine ring. For instance, it can be condensed with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with anhydrous ammonia in ethanol to yield this compound.[5]

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. The synthetic strategies generally involve modifications at the amino group, the nitrile group, or the pyridine ring itself. A common approach for creating diversity is to use substituted ketones or aldehydes in the initial multi-component reaction.

Representative Experimental Protocol for Derivative Synthesis

This protocol outlines the synthesis of a 2-amino-4,6-diaryl-3-cyanopyridine derivative, a common structural motif with significant biological activity.

Materials:

-

A substituted acetophenone (e.g., 4'-methoxyacetophenone)

-

A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde (2 mmol), the methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask.[1]

-

The flask is connected to a reflux condenser.

-

The mixture can be heated under conventional reflux in a solvent like ethanol or subjected to microwave irradiation (e.g., for 7-9 minutes) without a solvent.[1]

-

After the reaction is complete, the mixture is cooled and washed with a small amount of ethanol.

-

The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.[1]

Quantitative Data on Synthesis

The following tables summarize the reaction conditions and yields for the synthesis of 2-amino-3-cyanopyridine derivatives using various catalytic systems.

| Catalyst | Aldehyde (1 mmol) | Ketone (1 mmol) | Malononitrile (1 mmol) | Ammonium Acetate (mmol) | Conditions | Time | Yield (%) | Reference |

| Boric Acid | 2,4-Dichlorobenzaldehyde | Acetophenone | 1 | 1.5 | Microwave, Solvent-free | 5-10 min | 86-96 | [6] |

| None | Aromatic Aldehydes | Acetophenones | 1 | 1.5 | Microwave, Solvent-free | 7-9 min | 72-86 | [1] |

| [Bmim][BF4] | Aromatic Aldehydes | Acetophenones | 1 | 1.5 | 80 °C, Solvent-free | 30-60 min | 86-96 | [2] |

| Cu/C | Aromatic Aldehydes | Various Ketones | 1 | 1.5 | 100 °C, Solvent-free | 30-60 min | Good to Excellent | [7] |

| Fe3O4@THAM-Mercaptopyrimidine | Aromatic Aldehydes | Various Ketones | 1 | 1.5 | 70 °C, Solvent-free | - | High | [8] |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

CDK8 Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a key role in transcriptional regulation. In several cancers, CDK8 activity is linked to oncogenic signaling pathways such as the Wnt/β-catenin pathway.[9] Inhibition of CDK8 is a promising therapeutic strategy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Amino-4-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methylnicotinonitrile (CAS No. 71493-76-0; Molecular Formula: C₇H₇N₃; Molecular Weight: 133.15 g/mol ).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on characteristic functional group analysis and available data.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic CH | ~8.0 - 8.2 | Doublet | H-6 |

| Aromatic CH | ~6.6 - 6.8 | Doublet | H-5 |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | Amino Protons |

| CH₃ | ~2.4 - 2.6 | Singlet | Methyl Protons |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |

| C=N (Nitrile) | ~117 - 120 | -CN | |

| Aromatic C-NH₂ | ~160 - 162 | C-2 | |

| Aromatic C-CH₃ | ~155 - 158 | C-4 | |

| Aromatic CH | ~150 - 152 | C-6 | |

| Aromatic C (Quaternary) | ~108 - 112 | C-3 | |

| Aromatic CH | ~105 - 108 | C-5 | |

| CH₃ | ~20 - 25 | Methyl Carbon |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. A certificate of analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected structure.[2]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |

| N-H (Amino) | 3400 - 3200 (two bands) | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2980 - 2850 | Stretching |

| C≡N (Nitrile) | 2230 - 2210 | Stretching |

| C=C, C=N (Aromatic Ring) | 1650 - 1450 | Ring Stretching |

| N-H (Amino) | 1640 - 1560 | Bending |

| C-H (Aliphatic) | 1470 - 1370 | Bending |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Assignment |

| Electrospray Ionization (ESI-MS) | 134.07 | [M+H]⁺ |

| 156.05 | [M+Na]⁺ |

Note: The molecular ion peak [M]⁺ would be observed at m/z 133.06 in techniques like Electron Ionization (EI). Fragmentation patterns would likely involve the loss of HCN (m/z 27) and CH₃CN (m/z 41).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5] Further dilution may be necessary depending on the sensitivity of the instrument.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Acquisition (EI):

-

Introduce the sample (often via a direct insertion probe for solids) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).

-

This high-energy ionization leads to the formation of the molecular ion [M]⁺ and characteristic fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analyses.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

Biological activity of 2-Amino-4-methylnicotinonitrile

An In-depth Technical Guide on the Biological Activity of 2-Amino-4-methylnicotinonitrile and Its Analogs

Executive Summary: The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of derivatives based on this core, with a particular focus on anticancer, anti-inflammatory, and antimicrobial applications. This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds. Within this class, 2-aminonicotinonitriles represent a particularly versatile scaffold, characterized by a pyridine ring substituted with an amino group at position 2 and a nitrile group at position 3. The nitrile moiety is significant in drug design; it can act as a hydrogen bond acceptor, serve as a bioisostere for carbonyl groups to optimize target binding, and often confers metabolic stability.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antiproliferative, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on the biological activities associated with this compound and its structurally related analogs, providing detailed data and methodologies to facilitate further research and development.

Synthesis Strategies

Derivatives of 2-aminonicotinonitrile are commonly synthesized through efficient one-pot, multi-component reactions. This approach allows for the rapid assembly of complex molecules from simple starting materials, offering high yields and atom economy. A typical synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by a catalyst under thermal, microwave, or ultrasonic irradiation conditions.[3][5][6]

Caption: General workflow for one-pot synthesis of 2-aminonicotinonitrile derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile[7]

-

Reactant Preparation: An equimolar mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol, 0.66 g), and 1-(2,4-dimethoxyphenyl)ethan-1-one (0.01 mol, 1.8 g) is prepared.

-

Addition of Ammonium Acetate: Ammonium acetate (0.015 mol, 1.16 g) is added to the reactant mixture.

-

Reaction: The mixture is fused (heated without a solvent) at 100 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting solid residue is washed several times with water to remove unreacted ammonium acetate and other water-soluble impurities.

-

Purification: The crude product is purified by recrystallization from hot ethanol to yield the final compound.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-aminonicotinonitrile derivatives against a range of human cancer cell lines. These compounds have shown particular efficacy against breast and prostate cancer cells, with some analogs exhibiting greater potency than standard chemotherapeutic agents like Doxorubicin and 5-fluorouracil.[3][4][7]

Table 1: In Vitro Cytotoxicity of Selected 2-Aminonicotinonitrile Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| Compound 3¹ | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [3] |

| Compound 3¹ | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [3] |

| Compound 4¹ | MDA-MB-231 (Breast) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | [3] |

| Compound 4¹ | MCF-7 (Breast) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | [3] |

| Various Pyridines² | PC3 (Prostate) | 0.1 – 0.85 | 5-Fluorouracil | 7.49 | [7] |

| Various Pyridines² | HeLa (Cervical) | 1.2 – 74.1 | 5-Fluorouracil | - | [7] |

¹ Structure: 2-amino-4,6-diphenylnicotinonitrile derivatives. ² Structure: 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.

Proposed Mechanism of Action: CDK2 Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of cyclin-dependent kinases (CDKs).[7] CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Molecular modeling studies have shown that 2-aminonicotinonitrile derivatives can effectively bind to the active site of CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb).[7] This inhibition blocks the release of the E2F transcription factor, thereby arresting the cell cycle and preventing proliferation.[7]

References

- 1. 2-Amino-4-bromonicotinonitrile|CAS 1152617-15-6 [benchchem.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

2-Amino-4-methylnicotinonitrile: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylnicotinonitrile, a substituted cyanopyridine, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a nitrile moiety, and a pyridine ring with a methyl substituent, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the construction of complex heterocyclic scaffolds of medicinal and biological significance. The strategic positioning of its functional groups makes it an ideal precursor for the synthesis of fused pyrimidine systems, thienopyrimidines, and other privileged structures in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available starting materials. A common and efficient approach involves the initial condensation of acetone and malononitrile.

A plausible and frequently utilized synthetic pathway is a one-pot, three-component reaction. This method offers advantages in terms of operational simplicity and atom economy.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related 2-aminonicotinonitriles.

Step 1: Synthesis of Isopropylidenemalononitrile

-

To a stirred solution of malononitrile (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as ethanol, add a catalytic amount of a weak base like piperidine or β-alanine.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol, to yield isopropylidenemalononitrile.

Step 2: Formation of the Intermediate Adduct

-

Isopropylidenemalononitrile (1.0 eq) is dissolved in acetic anhydride.

-

Triethyl orthoformate (1.5 eq) is added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the excess acetic anhydride and other volatile components are removed by distillation under reduced pressure to give the crude intermediate adduct.

Step 3: Cyclization to this compound

-

The crude intermediate adduct is dissolved in a suitable solvent, such as ethanol.

-

The solution is saturated with anhydrous ammonia gas at 0 °C, or a solution of ammonia in ethanol is added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) in a sealed vessel for 12-24 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Organic Synthesis

The strategic arrangement of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Fused Pyrimidines

This compound readily undergoes cyclocondensation with various reagents to form substituted pyrido[2,3-d]pyrimidines, a scaffold present in numerous biologically active molecules.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Reagent | Conditions | Product | Yield (%) |

| Formamide | Reflux, 4-6 h | 4-Aminopyrido[2,3-d]pyrimidine | 75-85 |

| Urea | Heat (180-200 °C), 2-3 h | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 60-70 |

| Guanidine | NaOEt, EtOH, Reflux, 8-12 h | 2,4-Diaminopyrido[2,3-d]pyrimidine | 70-80 |

| Ethyl Acetoacetate | Polyphosphoric acid, 120-140 °C, 3-4 h | 2,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | 65-75 |

Experimental Protocol: Synthesis of 4-Amino-6-methylpyrido[2,3-d]pyrimidine

-

A mixture of this compound (1.0 eq) and an excess of formamide (10-15 eq) is heated at reflux (approximately 180-190 °C) for 4-6 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to give the pure 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Synthesis of Thieno[2,3-b]pyridines and Thieno[2,3-d]pyrimidines (Gewald Reaction)

The amino and nitrile groups of this compound can participate in the Gewald reaction, a multicomponent reaction that provides access to substituted 2-aminothiophenes. These thiophene derivatives can then be further cyclized to form thieno[2,3-d]pyrimidines.

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Table 2: Representative Yields for Gewald Reaction with 2-Aminonicotinonitrile Derivatives

| Ketone/Aldehyde | Base | Solvent | Yield of Thiophene (%) |

| Cyclohexanone | Morpholine | Ethanol | 80-90 |

| Acetone | Diethylamine | Methanol | 75-85 |

| Benzaldehyde | Piperidine | DMF | 70-80 |

| 4-Chlorobenzaldehyde | Morpholine | Ethanol | 85-95 |

Application in Drug Discovery: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Derivatives of 2-aminopyridines, which can be synthesized from this compound, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. The 2-aminopyridine scaffold serves as a key pharmacophore for potent and selective iNOS inhibition.

iNOS Signaling Pathway

Caption: Simplified iNOS signaling pathway and the point of intervention for 2-aminopyridine-based inhibitors.

Experimental Workflow for Screening iNOS Inhibitors

The development of novel iNOS inhibitors derived from this compound involves a structured screening cascade to evaluate their potency and selectivity.

Caption: A typical experimental workflow for the screening and development of iNOS inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, offering efficient routes to a wide array of complex heterocyclic compounds. Its utility in the construction of fused pyrimidine and thiophene ring systems, coupled with the demonstrated biological activity of its derivatives as iNOS inhibitors, underscores its importance in medicinal chemistry and drug discovery. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the development of novel therapeutic agents and functional materials.

A Technical Guide to the Therapeutic Potential of 2-Aminonicotinonitrile Derivatives

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 2-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this versatile class of compounds, with a focus on derivatives of the core 2-Amino-4-methylnicotinonitrile structure. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of 2-Aminonicotinonitrile Derivatives

The synthesis of 2-aminonicotinonitrile derivatives is often achieved through multi-component reactions (MCRs), which offer efficiency and atom economy. A common and effective method is a one-pot condensation reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2][3] This approach allows for the rapid assembly of the substituted pyridine core.

Various catalysts and reaction conditions have been employed to optimize the synthesis. For instance, boric acid has been utilized as a green catalyst under microwave irradiation, leading to high yields of 2-amino-4,6-diarylnicotinonitriles.[1] Other methodologies include the use of ionic liquids as reaction media, which can facilitate the reaction and product isolation.[3] The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the final 2-aminonicotinonitrile product.

Experimental Protocol: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles [2][4]

This protocol describes a general procedure for the synthesis of 2-amino-4,6-diaryl-nicotinonitrile derivatives.

-

Chalcone Synthesis (Step 1):

-

In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

-

Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting chalcone can be used in the next step with or without further purification.

-

-

2-Aminonicotinonitrile Formation (Step 2):

-

To the chalcone from Step 1 (1 mmol), add malononitrile (1 mmol) and an excess of ammonium acetate (e.g., 3-8 equivalents) in a suitable solvent such as absolute ethanol or acetic acid.

-

Reflux the reaction mixture overnight.

-

After cooling, the precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and then dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

-

Experimental Workflow: Synthesis of 2-Aminonicotinonitrile Derivatives

Therapeutic Applications and Biological Activity

Derivatives of 2-aminonicotinonitrile have been investigated for a range of therapeutic applications, with promising results in several areas.

Certain 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated significant cytotoxic activity against human breast cancer cell lines.[4] For example, some compounds have shown higher potency than the standard chemotherapeutic drug Doxorubicin in in-vitro assays.[4] The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 1.0 × 10⁴ cells/well.

-

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

After incubation, treat the cells with various concentrations of the test compounds (2-aminonicotinonitrile derivatives) and a control (e.g., Doxorubicin).

-

Incubate the treated cells for another 24 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Quantitative Data: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [4]

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| Compound 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |

| Compound 3 | < 3.18 | < 4.17 |

| Compound 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| Compound 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |

| Compound 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |

Note: The specific structures of compounds 2-6 are detailed in the cited literature.

Analogues of 2-amino-4-methylpyridine, which share a similar structural motif with this compound, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[5][6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable therapeutic target. Some of these pyridine derivatives have shown high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, which is crucial for minimizing side effects.[5]

Signaling Pathway: Role of iNOS in Inflammation

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms by 2-Amino-4-methylpyridine Analogues [5][6]

| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| 2-Amino-4-methylpyridine | 6 (mouse) | - | 100 (human) | - | 16.7 |

| Compound 2 | 193 | - | - | - | - |

| Compound 9 | - | - | - | - | - |

| Compound 18 | - | - | - | ~30 | ~10 |

| Compound 20 | - | - | - | - | - |

Note: Data for compounds 2, 9, 18, and 20 are from a study on position-6 substituted 2-amino-4-methylpyridine analogues. The exact IC₅₀ values for some compounds were not provided in the abstract.[5] The IC₅₀ for 2-Amino-4-methylpyridine against human recombinant iNOS was 40 nM.[6]

The 2-aminonicotinonitrile scaffold has been explored for a variety of other therapeutic uses, including:

-

Antimicrobial Activity : Certain derivatives have shown activity against various pathogens.[4]

-

Anthelmintic Activity : Amino-acetonitrile derivatives have demonstrated high activity against parasitic nematodes.[7]

-

SIRT1 Inhibition : The 2-aminonicotinonitrile framework has been investigated for the development of sirtuin-1 (SIRT1) inhibitors, which have potential applications in metabolic diseases and cancer.[4]

-

A₂A Adenosine Receptor Antagonism : Some derivatives have been identified as antagonists of the A₂A adenosine receptor, a target for neurodegenerative diseases and cancer immunotherapy.[4]

Future Directions

The diverse biological activities of 2-aminonicotinonitrile derivatives highlight the significant potential of this chemical class in drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Studies : To fully elucidate the molecular mechanisms underlying their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies : To evaluate the therapeutic potential of lead compounds in animal models.

-

Exploration of New Therapeutic Areas : To investigate the activity of this scaffold against other disease targets.

The continued exploration of the 2-aminonicotinonitrile chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methylnicotinonitrile Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-4-methylnicotinonitrile represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of these derivatives. Drawing on available data from structurally similar compounds, this document explores their potential as anticancer and enzyme-inhibiting agents. Detailed experimental protocols for the synthesis of related compounds are provided, alongside a discussion of the signaling pathways they may modulate. This guide aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a key pharmacophore in medicinal chemistry, with several derivatives having been developed into marketed drugs such as Bosutinib, Milrinone, and Neratinib.[1] The presence of the cyano and amino groups on the pyridine ring provides unique electronic properties and hydrogen bonding capabilities, making these compounds versatile ligands for various biological targets. The this compound core, in particular, offers a modifiable scaffold for the development of novel therapeutic agents. This guide will delve into the synthesis and biological evaluation of derivatives based on this core structure, highlighting their potential in drug discovery.

Synthesis of this compound Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives, including those with a methyl group at the 4-position, can be achieved through various strategies. A common and efficient approach is the one-pot, multi-component reaction under microwave irradiation, which offers advantages such as short reaction times, high yields, and environmentally friendly conditions.[2]

A general synthetic pathway involves the condensation of a ketone (or an enamine precursor), an aldehyde, malononitrile, and an ammonium salt. For the synthesis of this compound, a potential precursor could be 2-chloro-4-methylnicotinonitrile, which can be synthesized from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination.

General Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridine derivatives and can be optimized for the specific synthesis of this compound.[2]

Materials:

-

A methyl ketone (e.g., acetone)

-

An appropriate aldehyde

-

Malononitrile

-

Ammonium acetate

-

Ethanol (for washing and recrystallization)

Procedure:

-

A dry flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

The flask is placed in a microwave oven and connected to a refluxing apparatus.

-

The mixture is irradiated for 7-9 minutes.

-

After completion of the reaction, the mixture is washed with a small amount of ethanol.

-

The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2]

Diagram of Synthetic Workflow:

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound derivatives are anticipated to exhibit a range of therapeutic effects, particularly in the areas of oncology and enzyme inhibition.

Anticancer Activity

Derivatives of the closely related 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxic activity against human breast cancer cell lines, with some compounds showing higher potency than the standard chemotherapeutic drug, Doxorubicin.[3] This suggests that the 2-aminonicotinonitrile scaffold is a promising starting point for the development of novel anticancer agents.

A proposed mechanism of action for the anticancer effects of 2-aminonicotinonitrile derivatives involves the induction of autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells. One study found that a novel 2-aminonicotinonitrile derivative induced autophagy, leading to apoptosis (programmed cell death) and cell cycle arrest at the G1 phase in gastric cancer cells.[1][4]

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [3]

| Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |

| 1 (unsubstituted) | 78.28 ± 3.9 | > 100 |

| 2 (3-methoxy) | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 (4-chloro, 3-methoxy) | 1.81 ± 0.1 | 2.85 ± 0.1 |

| 4 (4-methoxy, 3-methoxy) | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 (4-methoxy) | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 (4-chloro, 4-methoxy) | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |

Diagram of Proposed Anticancer Mechanism:

Enzyme Inhibition

The structural analogue, 2-amino-4-methylpyridine (lacking the nitrile group), has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II).[5] This enzyme is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. The inhibitory activity of 2-amino-4-methylpyridine suggests that this compound derivatives could also be explored as enzyme inhibitors.

Table 2: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase Isoforms [5]

| Compound | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |

| 2-amino-4-methylpyridine | 28 | - | - |

| Compound 9 | 193 | >10000 | 2300 |

| Compound 18 | 30 | 900 | 300 |

| Compound 20 | 100 | >10000 | 2000 |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is based on a method used to evaluate the cytotoxicity of 2-amino-4,6-diphenylnicotinonitrile derivatives against breast cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Penicillin and streptomycin

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Culture the cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1.0 × 104 cells/well and incubate for 48 hours.

-

Treat the cells with different concentrations of the test compounds and incubate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Diagram of Cytotoxicity Assay Workflow:

Conclusion

This compound derivatives hold significant promise as a scaffold for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest potential applications in oncology and as enzyme inhibitors. The efficient synthetic routes, such as one-pot microwave-assisted synthesis, make this class of compounds readily accessible for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. Elucidating the specific signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. This technical guide provides a solid foundation for initiating and advancing research in this exciting area of medicinal chemistry.

References

- 1. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methylnicotinonitrile: Discovery, Synthesis, and Biological Potential

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 2-Amino-4-methylnicotinonitrile, a substituted pyridine derivative, holds a significant position as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its structure, featuring a pyridine ring with amino, methyl, and cyano functional groups, offers multiple reaction sites for the construction of more complex molecular architectures. This technical guide provides a detailed exploration of the discovery, historical synthetic evolution, modern experimental protocols, and an analysis of the potential biological activities of this compound, drawing insights from its structural analogs.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its development is intrinsically linked to the broader history of the synthesis of 2-aminopyridine-3-carbonitrile derivatives. Early methods for the synthesis of related compounds, such as 2-amino-nicotinonitriles, were often multi-step processes with limitations in yield and scalability.

A significant advancement in the synthesis of this compound as a key intermediate was detailed in a patent filed in the late 1990s. This method, which starts from readily available precursors like acetone and malononitrile, represented a more streamlined and industrially applicable approach compared to earlier, more classical methods for constructing substituted pyridines. This patent (WO2000043365A1) highlights the compound's importance as a building block for more complex molecules, in this case, for the synthesis of a non-nucleoside reverse transcriptase inhibitor.[1]

The historical development of synthetic routes to this class of compounds has been driven by their utility as precursors to fused heterocyclic systems, which are prevalent in many biologically active molecules. The ongoing interest in 2-aminonicotinonitrile derivatives continues to fuel the development of novel and more efficient synthetic methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 71493-76-0 |

| Appearance | Off-white to yellow solid |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Soluble in ethanol and other organic solvents. |

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on the method described in patent WO2000043365A1.[1]

Overall Synthetic Scheme

The synthesis is a multi-step process starting from acetone and malononitrile.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Isopropylidenemalononitrile

-

To a solution of malononitrile in a suitable solvent (e.g., toluene or an alcohol), add acetone.

-

Add a catalytic amount of a weak base, such as piperidine or β-alanine, and a dehydrating agent or use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

After cooling, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude isopropylidenemalononitrile.

-

The product can be purified by distillation under reduced pressure.

Step 2: Synthesis of the Intermediate Mixture (Enol ether and β,γ-unsaturated aldehyde equivalent)

-

To the isopropylidenemalononitrile obtained in the previous step, add acetic anhydride and triethyl orthoformate.

-

Heat the reaction mixture at reflux. The progress of the reaction can be monitored by GC.

-

Upon completion, the excess reagents and acetic anhydride are removed by distillation under reduced pressure to yield a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile. This mixture is typically used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the intermediate mixture from the previous step in absolute ethanol.

-

Bubble anhydrous ammonia gas through the solution for a period of time (e.g., 15-30 minutes) at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours) until the cyclization is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is poured into water.

-

The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or an ether/hexane mixture) to afford this compound as a solid.

Potential Biological Activities and Signaling Pathways

While there is a lack of direct studies on the biological activity of this compound, the extensive research on its structural analogs provides strong indications of its potential pharmacological profile.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The 2-amino-4-methylpyridine core is a known potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and septic shock. The mechanism of inhibition is believed to be competitive with the natural substrate, L-arginine, at the enzyme's active site.

References

Methodological & Application

Synthesis of Substituted 2-Aminopyridines: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminopyridines are crucial structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of bioactive molecules and serving as versatile synthetic intermediates.[1][2][3] This document provides detailed protocols for several key methods for the synthesis of this important class of compounds, including both classical and modern approaches.

Introduction

The synthesis of 2-aminopyridines has been a long-standing area of interest in organic chemistry. While classical methods such as the Chichibabin reaction and nucleophilic substitution on halopyridines are still in use, they often require harsh reaction conditions and can result in low yields and mixtures of regioisomers.[1][4] In response to these limitations, a number of milder and more general methods have been developed, with many leveraging the reactivity of pyridine N-oxides.[1][2] This guide will detail several reliable protocols, offering researchers a selection of methods to suit different substrates and research needs.

I. Synthesis from Pyridine N-Oxides

Pyridine N-oxides are readily accessible starting materials that can be activated for regioselective amination at the C2 position.[5] This approach is often redox-neutral and compatible with a wide range of functional groups.[1][2]

A. Amination via N-(2-Pyridyl)pyridinium Salts

This two-step protocol involves the activation of the pyridine N-oxide with trifluoroacetic anhydride (TFAA) in the presence of pyridine to form an N-(2-pyridyl)pyridinium salt, which is then decomposed to the 2-aminopyridine.[1][6] The reaction is highly regioselective and proceeds under mild conditions with inexpensive reagents.[1][6]

Experimental Protocol:

-

Formation of the Pyridinium Salt: To a stirred solution of the substituted pyridine 1-oxide (1.0 mmol) and pyridine (5.0 mmol, 5.0 equiv) in acetonitrile (5.0 mL) at 0 °C, add trifluoroacetic anhydride (2.0 mmol, 2.0 equiv).

-

Allow the mixture to stir at room temperature until the reaction is complete, as monitored by LCMS.

-

Concentrate the reaction mixture, dissolve the residue in a minimal amount of dichloromethane, and triturate with rapidly stirred diethyl ether.

-

Isolate the crude pyridinium salt by filtration and wash with diethyl ether.[6]

-

Hydrolytic Decomposition: Treat the isolated pyridinium salt with hydrazine monohydrate (5.0 mmol, 5.0 equiv) in ethanol (5.0 mL) at 80 °C for 2 hours.

-

Concentrate the resulting mixture onto silica gel with an excess of solid sodium bicarbonate for purification by column chromatography.[6]

Quantitative Data:

| Substituent on Pyridine N-Oxide | Product | Yield (%) |

| 3-Phenyl | 5-Phenylpyridin-2-amine | 85 |

| 4-Methoxy | 4-Methoxypyridin-2-amine | 78 |

| 3-Chloro | 5-Chloropyridin-2-amine | 75 |

| 4-Cyano | 4-Cyanopyridin-2-amine | 65 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

B. One-Pot Amination using Ts₂O and t-BuNH₂

This efficient, one-pot method converts pyridine N-oxides to 2-aminopyridines using p-toluenesulfonic anhydride (Ts₂O) and tert-butylamine, followed by in situ deprotection with trifluoroacetic acid (TFA).[5] This procedure exhibits high yields and excellent regioselectivity for the 2-position.[5]

Experimental Protocol:

-

To a solution of the pyridine N-oxide (1.0 mmol) and t-BuNH₂ (1.2 mmol) in a suitable solvent, add Ts₂O (1.1 mmol).

-

Stir the reaction at room temperature until the formation of the N-tert-butyl-2-aminopyridine intermediate is complete (monitored by TLC or LCMS).

-

Add trifluoroacetic acid (TFA) to the reaction mixture for in situ deprotection of the tert-butyl group.

-

After completion of the deprotection, work up the reaction mixture to isolate the desired 2-aminopyridine.[5]

Quantitative Data:

| Substituent on Pyridine N-Oxide | Product | Yield (%) | 2-/4- Selectivity |

| Unsubstituted | 2-Aminopyridine | 95 | >50:1 |

| 4-Methyl | 4-Methylpyridin-2-amine | 92 | >50:1 |

| 4-Chloro | 4-Chloropyridin-2-amine | 88 | >50:1 |

| 3-Fluoro | 3-Fluoropyridin-2-amine | 85 | >50:1 |

Data adapted from a representative study.[5]

II. The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or potassium amide (KNH₂).[4][7] While historically significant, this reaction often requires high temperatures and can have limited substrate scope and functional group tolerance.[1][4]

Experimental Protocol (Classical Conditions):

-

In a flask equipped with a reflux condenser and a mechanical stirrer, add the substituted pyridine (1.0 mol) to a suspension of sodium amide (1.1 mol) in an inert solvent such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring for several hours.

-

Monitor the reaction for the evolution of hydrogen gas.

-

After completion, cool the reaction mixture and carefully quench with water.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or recrystallization.[8]

Note: The purity of the sodium amide can significantly impact the reaction yield.[8] Modern variations of this reaction aim to use milder conditions.[4]

Workflow for the Chichibabin Reaction:

Caption: Workflow for the classical Chichibabin reaction.

III. Synthesis from 2-Halopyridines

The substitution of a halogen at the 2-position of the pyridine ring with an amine is a common strategy for synthesizing 2-aminopyridines.[9] These reactions can be performed under high temperatures and pressures or facilitated by transition metal catalysts, such as in the Buchwald-Hartwig amination, which allows for milder reaction conditions.[9]

Experimental Protocol (Catalyst-Free from 2-Fluoropyridine):

This method describes a transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride as the ammonia source.[10]

-

Combine 2-fluoropyridine (1.0 mmol), acetamidine hydrochloride (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent like DMSO.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts, followed by purification of the crude product.

IV. Multicomponent Synthesis of Functionalized 2-Aminopyridines

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step from simple starting materials.[11][12] A notable example is the synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions.[12][13]

Experimental Protocol (Solvent-Free MCR):

-

In a reaction vessel, mix the enaminone (1.0 mmol), malononitrile (1.0 mmol), and a primary amine (1.0 mmol).

-

Heat the mixture at 80 °C for 3 hours.[13]

-

After cooling, the solid product can often be isolated by simple filtration and washing, or by purification via column chromatography.

Signaling Pathway for Multicomponent Synthesis:

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.

Conclusion

The synthesis of substituted 2-aminopyridines is a well-developed field with a variety of methods available to the modern chemist. The choice of synthetic route will depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The protocols outlined in this guide provide a starting point for researchers to access this important class of molecules for applications in drug discovery and development.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

Application Notes and Protocols: The Versatile Role of 2-Amino-4-methylnicotinonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction